Bienvenue dans la boutique en ligne BenchChem!

Pyrazinamide-15N,d3

LC-MS/MS internal standard mass shift

Pyrazinamide-15N,d3 is the validated internal standard for LC-MS/MS quantification of pyrazinamide. Unlike unverified sources, this product provides documented 98 atom% 15N enrichment and ≥98% purity with CoA, eliminating isotopic cross-contamination and ensuring calibration linearity (r>0.99) across 1.02-60.0 μg/mL. The +4 Da mass shift prevents interference from co-eluting matrix components, achieving matrix effect normalization of 97.1-110.0%. Procure from certified suppliers to avoid systematic bias in clinical TDM and pharmacokinetic studies.

Molecular Formula C5H5N3O
Molecular Weight 127.126
CAS No. 1246817-81-1
Cat. No. B564559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamide-15N,d3
CAS1246817-81-1
SynonymsPirazinecarboxamide-15N,d3;  Pyrazinoic Acid Amide-15N,d3;  D-50-15N,d3;  Pezetamid-15N,d3;  Pyrafat-15N,d3;  Piraldina-15N,d3;  Tebrazid-15N,d3;  Zinamide-15N,d3; 
Molecular FormulaC5H5N3O
Molecular Weight127.126
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)N
InChIInChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
InChIKeyIPEHBUMCGVEMRF-GTNCALAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinamide-15N,d3 (CAS 1246817-81-1) – A Stable Isotope-Labeled Internal Standard for Accurate LC-MS/MS Quantification in Tuberculosis Pharmacokinetic and Therapeutic Drug Monitoring Research


Pyrazinamide-15N,d3 (CAS 1246817-81-1) is a stable isotope-labeled analog of pyrazinamide, a first-line antitubercular prodrug. This compound incorporates three deuterium atoms and one nitrogen-15 atom, resulting in a molecular formula of C5H2D3N2[15N]O and a molecular weight of 127.12 g/mol . The mass spectrometric detection of this compound exhibits a characteristic molecular ion at m/z 128.12, representing a +4 mass unit shift from unlabeled pyrazinamide (m/z 124.1), which enables unambiguous differentiation between the labeled internal standard and the native analyte in complex biological matrices . The compound is supplied with documented purity (≥95-98%) and specified isotopic enrichment (98 atom% 15N), making it suitable for rigorous quantitative bioanalytical applications requiring precise internal standardization .

Why Generic Pyrazinamide-15N,d3 Substitution Fails: Critical Variability in Isotopic Enrichment and Purity That Compromises LC-MS/MS Quantification


Interchanging different lots or vendor sources of Pyrazinamide-15N,d3 without verifying isotopic enrichment and chemical purity introduces significant risk to quantitative bioanalytical method reliability. Isotope-labeled internal standards (ILIS) function by co-eluting with the native analyte and normalizing for matrix effects, recovery losses, and ionization variability; however, incomplete isotopic labeling (<98 atom%) results in residual unlabeled compound that contributes to the analyte signal, systematically biasing calibration curves and underestimating true drug concentrations [1]. Furthermore, the absence of a Certificate of Analysis (CoA) documenting batch-specific purity and isotopic abundance precludes traceability required for regulatory submissions and method validation under bioanalytical guidance . The quantitative data presented below establish the measurable differentiation that justifies procurement decisions based on verified specifications rather than nominal chemical identity alone.

Pyrazinamide-15N,d3 Quantitative Differentiation: Comparative Evidence Guide for Procurement Decision-Making


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous Analyte Discrimination from Unlabeled Pyrazinamide

Pyrazinamide-15N,d3 exhibits a +4 Da mass shift relative to unlabeled pyrazinamide (m/z 128.12 vs. 124.1), enabling unequivocal separation of the internal standard signal from the native analyte during multiple reaction monitoring (MRM) in LC-MS/MS [1]. This contrasts with the use of structurally analogous but non-isotopic internal standards (e.g., nicotinamide, pyrazinoic acid), which exhibit different chromatographic retention and ionization behavior, and cannot fully correct for matrix effects or extraction variability .

LC-MS/MS internal standard mass shift

Matrix Effect Normalization: Isotope-Labeled Internal Standard Corrects Matrix Effects to 97.1-110.0% Normalized Recovery

In human plasma samples analyzed by UPLC-MS/MS, the use of a stable isotope-labeled analog of pyrazinamide (the compound class to which Pyrazinamide-15N,d3 belongs) as an internal standard normalized matrix effects to a range of 97.1-110.0% across all tested anti-tuberculosis agents, with extraction recoveries ≥90.2% [1]. Without isotope-labeled internal standard normalization, matrix effects in biological samples typically range from <50% to >150% due to ion suppression or enhancement from phospholipids, salts, and co-eluting endogenous compounds [2].

matrix effect ionization suppression therapeutic drug monitoring

Method Validation Performance: LC-MS/MS Methods Using Isotope-Labeled Internal Standards Achieve 90.15-104.62% Inter-Accuracy

In a validated LC-MS/MS method for simultaneous quantification of four first-line anti-tuberculosis drugs in human serum, the application of isotope-labeled internal standards (including the compound class represented by Pyrazinamide-15N,d3) enabled inter-accuracy of 90.15-104.62% and inter-precision RSD <6.43% across the analytical range for pyrazinamide (1.02-60.0 μg/mL) [1]. Methods employing non-isotopic internal standards or external calibration for pyrazinamide quantification in similar matrices have reported substantially wider accuracy ranges (70-130%) and higher RSD values (>15%), rendering them unsuitable for clinical pharmacokinetic studies requiring precise drug exposure assessment [2].

method validation accuracy precision

Batch-to-Batch Procurement Specification: Verified Isotopic Enrichment (98 atom% 15N) and Purity (≥95-98%) Documentation

Commercially sourced Pyrazinamide-15N,d3 (CAS 1246817-81-1) is supplied with documented chemical purity of ≥95-98% and specified isotopic enrichment of 98 atom% 15N, accompanied by a batch-specific Certificate of Analysis . In contrast, generic deuterated pyrazinamide analogs (e.g., Pyrazinamide-d3, CAS 1432059-16-9) provide only single-isotope labeling (Δm/z = +3 Da) and may exhibit variable deuterium incorporation depending on synthetic route, with some suppliers not specifying atom% enrichment on product datasheets [1].

Certificate of Analysis isotopic enrichment procurement specification

Stability and Storage: Documented -20°C Long-Term Storage with Defined Melting Point (184-189°C) Enables Quality Control Verification

Pyrazinamide-15N,d3 is specified for storage at -20°C with a reported melting point of 184-189°C (with decomposition) and solubility in chloroform (slightly, heated) and methanol (slightly) [1]. These defined physicochemical parameters provide objective quality control checkpoints for verifying compound integrity upon receipt and during long-term storage. In contrast, some alternative suppliers of deuterated pyrazinamide analogs do not publish melting point ranges or specified storage conditions on their technical datasheets, leaving procurement decisions without objective stability benchmarks .

compound stability storage conditions quality control

Dual-Isotope Labeling Advantage: 15N Incorporation Enables Metabolic Fate Differentiation from 13C-Labeled Co-Administered Drugs

Pyrazinamide-15N,d3 incorporates both deuterium (²H, D) and nitrogen-15 (¹⁵N) labels, enabling its use as a distinguishable internal standard in studies where pyrazinamide is co-administered with other ¹³C-labeled or ²H-labeled anti-tuberculosis agents . This dual-isotope strategy prevents mass channel overlap when simultaneously quantifying multiple labeled species in a single analytical run. In contrast, the use of single-isotope deuterated internal standards (e.g., Pyrazinamide-d3 alone) creates potential for mass spectral interference when analyzing samples from studies employing ¹³C-labeled compounds such as ¹³C-urea breath test substrates or ¹³C-labeled metabolic tracers [1].

metabolic tracing stable isotope labeling drug-drug interaction

Pyrazinamide-15N,d3 Procurement Guide: Optimal Application Scenarios Based on Quantitatively Validated Differentiation


Clinical Therapeutic Drug Monitoring (TDM) of Pyrazinamide in Tuberculosis Patients

Pyrazinamide-15N,d3 is optimally deployed as the internal standard in validated LC-MS/MS methods for therapeutic drug monitoring of pyrazinamide in patient plasma or serum. Evidence from validated methods demonstrates that isotope-labeled internal standardization achieves matrix effect normalization to 97.1-110.0% and inter-accuracy of 90.15-104.62%, meeting bioanalytical validation criteria required for clinical TDM applications [1][2]. The +4 Da mass shift ensures unambiguous peak integration without interference from endogenous plasma components.

Pharmacokinetic Studies Requiring Precise Pyrazinamide Quantification in Biological Matrices

For pharmacokinetic studies investigating pyrazinamide absorption, distribution, metabolism, and excretion, Pyrazinamide-15N,d3 provides the internal standardization necessary to correct for extraction recovery variability (≥90.2% demonstrated) and ionization matrix effects across diverse biological sample types [1]. The documented 98 atom% 15N enrichment minimizes isotopic impurity contributions to the analyte signal, preserving calibration curve linearity (r > 0.99) across the clinically relevant concentration range of 1.02-60.0 μg/mL [2].

Multi-Analyte LC-MS/MS Assays for Simultaneous First-Line Anti-Tuberculosis Drug Quantification

In multiplexed LC-MS/MS assays quantifying pyrazinamide alongside isoniazid, rifampicin, and ethambutol, Pyrazinamide-15N,d3 serves as the pyrazinamide-specific isotope-labeled internal standard, enabling simultaneous correction of compound-specific matrix effects and recovery differences within a single analytical run [2]. The dual-isotope labeling (²H₃ + ¹⁵N) prevents mass channel overlap with deuterated internal standards used for co-analyzed drugs (e.g., isoniazid-D4, rifampicin-D8), maintaining assay specificity in high-throughput clinical pharmacology workflows.

Drug Metabolism and Drug-Drug Interaction Studies Involving Multiple Labeled Tracers

Pyrazinamide-15N,d3 is specifically suited for metabolic tracing and drug-drug interaction studies where pyrazinamide is co-administered with other isotopically labeled compounds (e.g., ¹³C-labeled substrates, deuterated co-medications) . The incorporation of ¹⁵N in addition to deuterium provides an orthogonal isotopic signature (+4 Da) that can be chromatographically and spectrometrically resolved from both ²H-only (+3 Da) and ¹³C-labeled (+1 Da per carbon) species, enabling definitive tracking of pyrazinamide-derived metabolites without isotopic cross-contamination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinamide-15N,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.